2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their structural similarity to the nitrogenous bases found in DNA and RNA, which makes them potential ligands for various receptors in the body. The pyrrolopyrimidine scaffold is considered a privileged structure in medicinal chemistry because of its versatility and relevance in drug discovery .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, including 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved through several synthetic routes. One approach involves
Scientific Research Applications
Synthesis and Chemical Development
Synthesis Methods : Fischer and Misun (2001) detailed a synthesis of pyrrolo[2,3-d]pyrimidines using the Dakin−West reaction and Dimroth rearrangement, emphasizing its pharmaceutical significance. The synthesis is notable for its ecological and economical efficiency, avoiding chromatographies or extractions and requiring no waste treatment or special equipment (Fischer & Misun, 2001).
Crystal Structures and Derivatives : Asaftei et al. (2009) synthesized and analyzed the crystal structures of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, revealing significant differences in the positioning of the side chain relative to the heterocyclic ring (Asaftei et al., 2009).
Improved Synthesis Techniques : Zhang et al. (2018) described an improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrating a practical and operationally simple method for synthesizing this chemical building block (Zhang et al., 2018).
Biological and Medicinal Research
Antiviral Activity Studies : Pudlo et al. (1990) investigated the antiviral and antiproliferative activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, revealing their potential in inhibiting certain viruses (Pudlo et al., 1990).
Potential Antimalarial Applications : Gainsford et al. (2010) studied a compound with potential as an antimalarial drug, highlighting the role of 7H-pyrrolo[2,3-d]pyrimidine derivatives in drug development (Gainsford et al., 2010).
Advanced Chemical Applications
- Development of New Compounds : Dave and Shah (1998, 2002) synthesized new pyrrolo[2,3-d]pyrimidine derivatives, contributing to the development of novel chemical structures with various applications in science and industry (Dave & Shah, 1998), (Dave & Shah, 2002).
properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
335654-06-3 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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